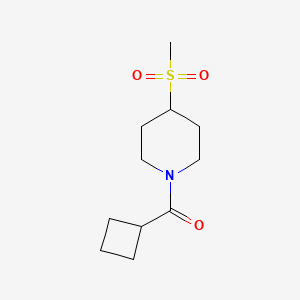

1-CYCLOBUTANECARBONYL-4-METHANESULFONYLPIPERIDINE

Description

Properties

IUPAC Name |

cyclobutyl-(4-methylsulfonylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3S/c1-16(14,15)10-5-7-12(8-6-10)11(13)9-3-2-4-9/h9-10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCKDVSPDHCTPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: A commonly used method is to add 1-methylsulfonylchloromethyl to an aminopiperidine solution under the action of a base to form the target product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for pharmaceutical and agricultural applications .

Chemical Reactions Analysis

Types of Reactions: 1-CYCLOBUTANECARBONYL-4-METHANESULFONYLPIPERIDINE undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-CYCLOBUTANECARBONYL-4-METHANESULFONYLPIPERIDINE has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Medicine: It is involved in the synthesis of various pharmaceuticals, including antibiotics and anticancer drugs.

Industry: It is used in the production of pesticides and other agrochemicals

Mechanism of Action

The mechanism of action of 1-CYCLOBUTANECARBONYL-4-METHANESULFONYLPIPERIDINE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

- Ring Size : Cyclopropane (3-membered) in introduces higher ring strain compared to cyclobutane (4-membered) and cyclopentane (5-membered) in .

- 4-Position Groups: Methanesulfonyl (target) is strongly electron-withdrawing, contrasting with aminomethyl (electron-donating, ) and carboxylic acid (ionizable, ).

Physicochemical Properties Analysis

Table 2: Physicochemical Properties

Key Insights :

- Lipophilicity: The target compound’s logP (1.8) reflects increased lipophilicity due to the cyclobutane ring and non-ionizable sulfonyl group, compared to the hydrophilic carboxylic acid in .

- Solubility : The carboxylic acid derivative exhibits the highest aqueous solubility due to ionization, whereas the methanesulfonyl group in the target compound offers moderate solubility.

Hypothetical Activity :

- The target’s sulfonyl group may confer selectivity for sulfotransferases or kinases, whereas and might target aminopeptidases or carboxylase enzymes, respectively.

Biological Activity

1-Cyclobutanecarbonyl-4-methanesulfony piperidine is a compound with significant potential in medicinal chemistry, particularly as a neurokinin-3 (NK3) receptor antagonist. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-cyclobutanecarbonyl-4-methanesulfony piperidine is , with a molecular weight of approximately 189.29 g/mol. The structure includes a piperidine ring substituted with a cyclobutanecarbonyl group and a methanesulfonyl moiety.

Research indicates that 1-cyclobutanecarbonyl-4-methanesulfony piperidine acts primarily as an antagonist at the NK3 receptor. This receptor is part of the tachykinin family of neuropeptides, which are involved in various physiological processes including pain perception, mood regulation, and neurogenic inflammation. By blocking NK3 receptors, this compound may alleviate symptoms associated with depression, anxiety disorders, and psychosis .

Biological Activities

1-Cyclobutanecarbonyl-4-methanesulfony piperidine exhibits several notable biological activities:

- Antidepressant Effects : Studies suggest that NK3 antagonists can reduce depressive symptoms by modulating neurotransmitter systems involved in mood regulation.

- Anxiolytic Properties : The compound may also help in reducing anxiety levels by influencing the neurokinin signaling pathways.

- Pain Modulation : Its action on NK3 receptors indicates potential use in pain management therapies.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Animal Studies : In rodent models, administration of 1-cyclobutanecarbonyl-4-methanesulfony piperidine demonstrated significant reductions in anxiety-like behaviors and depressive symptoms compared to control groups .

- Clinical Implications : Although no extensive human trials have been reported specifically for this compound, its mechanism aligns with existing NK3 receptor antagonists that have shown promise in treating schizophrenia and depression .

- Comparative Analysis : The efficacy of 1-cyclobutanecarbonyl-4-methanesulfony piperidine can be compared to other compounds targeting the NK3 receptor, such as osanetant. While osanetant has undergone clinical trials, further studies on 1-cyclobutanecarbonyl-4-methanesulfony piperidine are warranted to establish its therapeutic potential .

Data Table: Biological Activities Overview

Q & A

Q. What are the recommended synthetic routes for 1-Cyclobutanecarbonyl-4-methanesulfonylpiperidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A typical synthesis involves coupling cyclobutanecarbonyl chloride with 4-methanesulfonylpiperidine. Key steps include:

- Reagent Selection : Use anhydrous dichloromethane (DCM) as the solvent and triethylamine (TEA) as a base to neutralize HCl byproducts.

- Reaction Conditions : Maintain temperatures between 0–5°C during reagent addition to minimize side reactions. Stir under nitrogen for 12–24 hours at room temperature.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.

- Optimization : Adjust stoichiometry (1.1:1 molar ratio of acyl chloride to piperidine) and monitor reaction progress via TLC. For scalability, consider flow chemistry setups to enhance reproducibility .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- HPLC : Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v, pH 4.6) to resolve impurities. A C18 column at 1.0 mL/min flow rate with UV detection (λ = 210–254 nm) is recommended .

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm the cyclobutane carbonyl (δ ~2.5–3.0 ppm for CH groups) and methanesulfonyl (δ ~3.3 ppm for SOCH) moieties.

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS can verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

Q. How should researchers approach the determination of physicochemical properties (e.g., solubility, stability) for this compound under varying experimental conditions?

Methodological Answer:

- Solubility Profiling : Test solubility in polar (water, methanol) and non-polar (hexane, DCM) solvents using gravimetric or UV-spectrophotometric methods. For aqueous solubility, consider pH-dependent studies (e.g., buffered solutions at pH 2–9).

- Stability Studies : Conduct accelerated degradation tests under heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions. Monitor degradation via HPLC and identify byproducts using LC-MS .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

Methodological Answer:

- Orthogonal Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with computational predictions (DFT-based chemical shift calculations).

- Crystallography : Obtain single-crystal X-ray structures to unambiguously confirm stereochemistry and substituent positioning.

- Systematic Variation : Synthesize analogs with incremental structural changes to isolate spectral discrepancies. Document trends in coupling constants or chemical shifts to infer electronic effects .

Q. How can computational chemistry tools be integrated with experimental data to predict and validate the reactivity of this compound in complex reaction systems?

Methodological Answer:

- Reactivity Modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.

- Mechanistic Studies : Simulate reaction pathways (e.g., acyl transfer or sulfonyl group reactivity) using molecular dynamics (MD) or transition state theory. Validate with kinetic experiments (e.g., Eyring plots).

- Docking Studies : For biological applications, model interactions with target proteins (e.g., enzymes) to prioritize derivatives for synthesis .

Q. What experimental design considerations are critical when evaluating the biological activity of this compound derivatives in pharmacological models?

Methodological Answer:

- Dose-Response Curves : Test derivatives across a logarithmic concentration range (e.g., 1 nM–100 µM) in cell-based assays (e.g., viability, enzyme inhibition). Use triplicate measurements and include positive/negative controls.

- Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes) to identify compounds with favorable pharmacokinetic profiles.

- In Vivo Models : For anti-inflammatory or CNS activity, prioritize compounds with >80% plasma stability and logP values <3.5 to ensure blood-brain barrier penetration .

Example Analytical Parameters (HPLC)

| Parameter | Specification | Reference |

|---|---|---|

| Mobile Phase | Methanol:Buffer (65:35 v/v) | |

| Buffer Composition | 6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L HO (pH 4.6) | |

| Column | C18 reverse-phase (250 mm × 4.6 mm, 5 µm) | - |

| Flow Rate | 1.0 mL/min | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.